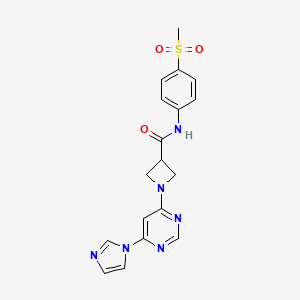
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(naphthalen-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DBN or DBN-Na, and it belongs to the family of benzothiazole derivatives. DBN has been synthesized and studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Anti-Parkinson's Activity
- A study by Gomathy et al. (2012) synthesized novel derivatives of this compound and evaluated their anti-Parkinson's activity. They found that some derivatives showed potent free radical scavenging activity and significant anti-Parkinson's activity in a 6-OHDA lesioned rat model (Gomathy et al., 2012).
Fluorescent Properties
- Phatangare et al. (2013) studied the photophysical behavior of a fluorescent derivative of this compound. They found that it is sensitive to the micro-environment and exhibits unique emission properties in different solvents, which could have implications for fluorescence-based applications (Phatangare et al., 2013).
Anticancer Evaluation
- Salahuddin et al. (2014) synthesized derivatives and conducted in vitro anticancer evaluation on various cancer cell lines. Some compounds exhibited notable activity, especially against breast cancer cell lines (Salahuddin et al., 2014).
H3 Receptor Antagonism
- Research by Ceras et al. (2012) focused on the synthesis of novel sulfonylurea derivatives as H3 receptor antagonists. Although these derivatives did not demonstrate desired insulinotropic activity, they provided insights into the design of new dual H3 antagonists (Ceras et al., 2012).
Antihyperglycemic Activity
- Imran et al. (2009) prepared derivatives with antihyperglycemic properties. Their research involved studying the blood glucose-lowering ability in normal rats, suggesting potential applications in diabetes management (Imran et al., 2009).
EGFR Inhibitor Potential
- Deng et al. (2019) designed and synthesized novel derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Some compounds exhibited significant antitumor activity, highlighting their potential as lead compounds in antitumor agent development (Deng et al., 2019).
Antibacterial Activity
- Ekennia et al. (2018) synthesized novel derivatives and evaluated their antibacterial activity against clinically isolated bacteria strains. They found varied activities, with some compounds showing promising results (Ekennia et al., 2018).
Antimicrobial and Anti-proliferative Activities
- Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety and evaluated their antimicrobial and anti-proliferative activities. Some compounds showed notable inhibitory effects on cancer cells (Mansour et al., 2020).
Anxiolytic Activity
- Lutsenko et al. (2013) conducted computer predictions and experimental confirmation of the anxiolytic activity of derivatives. They found that certain compounds exhibited significant anxiolytic effects, suggesting potential applications in mental health (Lutsenko et al., 2013).
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c22-18(20-16-10-5-7-13-6-1-2-8-14(13)16)12-21-19(23)15-9-3-4-11-17(15)26(21,24)25/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHJEOMFPKDIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(naphthalen-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2954022.png)
![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2954023.png)




![3-allyl-5-(4-methoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2954031.png)
![N-(1-cyanocyclohexyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2954035.png)
![N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline](/img/structure/B2954036.png)

![6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2954039.png)


![6-(2-Chloropropanoyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2954043.png)